L-Pyroglutamic Acid beta-Naphthylamide
CAS No.: 22155-91-5
Cat. No.: VC21539719
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22155-91-5 |
---|---|
Molecular Formula | C15H14N2O2 |
Molecular Weight | 254.28 g/mol |
IUPAC Name | (2S)-N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18)/t13-/m0/s1 |
Standard InChI Key | BZEPQNMASTUAMY-ZDUSSCGKSA-N |
Isomeric SMILES | C1CC(=O)N[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES | C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES | C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Chemical Identity and Structure
Nomenclature and Identification
L-Pyroglutamic Acid beta-Naphthylamide is known by numerous synonyms and identifiers in scientific literature and commercial catalogs. The systematic IUPAC name is (2S)-N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide . This compound represents an amide formed by the condensation of 5-oxo-L-proline with 2-naphthylamine .
The compound is also commonly referred to by abbreviated names in laboratory settings, including:
Structural Characteristics
L-Pyroglutamic Acid beta-Naphthylamide consists of two primary structural components: a 5-oxopyrrolidine-2-carboxamide group (derived from L-pyroglutamic acid) and a naphthyl group (from 2-naphthylamine) . The compound features the S configuration at the C-2 position of the pyrrolidine ring, which is essential for its biological activity . The amide bond connects these two moieties, forming a compound that can function as a substrate for specific bacterial enzymes .
The compound contains a five-membered ring structure with a lactam functionality (the 5-oxopyrrolidine portion) linked via an amide bond to a bicyclic aromatic system (the naphthalene portion) . This structural arrangement is crucial for its function as a chromogenic substrate in enzymatic assays .
Physical and Chemical Properties
Understanding the physical and chemical properties of L-Pyroglutamic Acid beta-Naphthylamide is essential for its proper handling, storage, and application in laboratory settings.
Biochemical Significance
Enzymatic Interactions
L-Pyroglutamic Acid beta-Naphthylamide primarily serves as a substrate for pyroglutamate aminopeptidase (also known as pyrrolidonyl peptidase or PYRase) . This enzyme catalyzes the hydrolysis of the amide bond between the pyroglutamic acid and naphthylamine moieties, releasing 2-naphthylamine which can be detected through various methods . The compound is specifically designed to interact with this enzyme, making it valuable for detecting its presence in biological samples .
Pyroglutamic acid itself participates in the gamma-glutamyl cycle, which is essential for cellular metabolism . Recent studies have linked congenital metabolic errors with increased pyroglutamic acid excretion in urine, highlighting the importance of understanding compounds related to pyroglutamic acid metabolism .
Role as a Chromogenic Substrate
As noted in the chemical description, L-Pyroglutamic Acid beta-Naphthylamide functions as a chromogenic compound . When the enzyme pyrrolidonyl peptidase cleaves the molecule, the released 2-naphthylamine can be detected colorimetrically . This property forms the basis for its application in microbiological testing systems, where the development of color indicates enzymatic activity and helps identify specific bacterial groups .
Applications in Microbiology
Bacterial Differentiation
One of the primary applications of L-Pyroglutamic Acid beta-Naphthylamide is in the differentiation of bacterial species, particularly among streptococci . The compound is used specifically for distinguishing Group A streptococci and enterococci from other streptococci based on their pyrrolidonyl peptidase activity . This differentiation is crucial in clinical settings for proper diagnosis and treatment of streptococcal infections.
The compound enables microbiologists to perform rapid and reliable identification of these bacterial groups through a simple colorimetric assay, where the development of color indicates positive pyrrolidonyl peptidase activity . This application has become a standard part of microbiological testing protocols in clinical laboratories.
Enzymatic Activity Assessment
Beyond bacterial identification, L-Pyroglutamic Acid beta-Naphthylamide serves as a valuable tool for the colorimetric determination of pyrrolidonyl peptidase activity in various bacteria . This enzyme activity assessment provides insights into bacterial metabolism and can be used in research to understand bacterial physiology better .
The compound's structure makes it particularly suitable for this purpose, as the cleavage of the amide bond by the enzyme produces a detectable product . This property has been leveraged in developing standardized assays for pyrrolidonyl peptidase activity in microbiological research.
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